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molecular formula C14H23NO2 B8722395 N-(2,2-diethoxyethyl)-2,3-dimethylBenzenamine CAS No. 197913-16-9

N-(2,2-diethoxyethyl)-2,3-dimethylBenzenamine

Cat. No. B8722395
M. Wt: 237.34 g/mol
InChI Key: CQVCPVMJTODXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859012

Procedure details

To a solution of 2,3-dimethylaniline (2.0 mL, 16.6 mmol) in 30 mL of dry DMF at room temperature was added cesium carbonate (5.4 g, 17 mmol), then bromoacetaldehyde diethylacetal (2.50 mL, 16.6 mmol). The solution was warmed to 110° C., and stirred for four days. Sodium iodide (100 mg, 0.6 mmol) was added, and the reaction stirred for an additional 24 hours. The reaction mixture was poured into EtOAc, washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product as a brown oil which was used directly in the next step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[CH2:20]Br)[CH3:17].[I-].[Na+]>CN(C=O)C.CCOC(C)=O>[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[CH2:20][NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([CH3:9])[C:2]=1[CH3:1])[CH3:17] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
cesium carbonate
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for an additional 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OC(CNC1=C(C(=CC=C1)C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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